

validation of the structure of 6-Hydroxypyridazine-3-carboxaldehyde via X-ray crystallography

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Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxaldehyde

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A Comparative Guide to the Structural Validation of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel compounds is a cornerstone of chemical research and drug development. **6-Hydroxypyridazine-3-carboxaldehyde**, a heterocyclic aldehyde, presents a valuable scaffold in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural validation, alongside powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a published crystal structure for **6-Hydroxypyridazine-3-carboxaldehyde** is not currently available, this guide presents a hypothetical, yet experimentally grounded, approach to its structural determination. The data presented for NMR and MS are predicted based on established principles and data from closely related pyridazine derivatives.

I. X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry.^{[1][2]} It is the most comprehensive technique for determining molecular structure.^[1] The primary challenge often lies in obtaining a single crystal of sufficient quality.^{[1][2]}

Hypothetical Quantitative Data from X-ray Crystallography

The following table outlines the expected crystallographic data and key structural parameters for **6-Hydroxypyridazine-3-carboxaldehyde**, based on typical values for pyridazine derivatives.^{[3][4]}

Parameter	Expected Value	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the crystal lattice.
Space Group	e.g., $P2_1/c$ or $P2_12_12_1$	Defines the symmetry elements within the unit cell.
Unit Cell Dimensions	a, b, c (Å); α , β , γ (°)	Defines the size and shape of the repeating unit in the crystal.
Resolution (Å)	< 1.0	Indicates the level of detail in the electron density map.
R-factor (%)	< 5	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths (Å)	C=O: ~1.21, C-C: ~1.39-1.45, C-N: ~1.33-1.37, N-N: ~1.34	Provides direct evidence of bonding and bond order.
Key Bond Angles (°)	C-C-C: ~118-121, C-N-N: ~119-124	Defines the geometry around each atom.
Torsion Angles (°)	Defines the conformation of the molecule, particularly the orientation of the aldehyde group relative to the pyridazine ring.	

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: Single crystals of **6-Hydroxypyridazine-3-carboxaldehyde** would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal conditions.

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).^[2]
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.^[2] The crystal is rotated, and a series of diffraction patterns are collected on a detector.^[2]
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

II. Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structure, NMR and MS are indispensable techniques for structural elucidation, especially when suitable crystals cannot be obtained.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.^[5] One- and two-dimensional NMR experiments can establish the carbon-hydrogen framework and provide insights into the electronic environment of the nuclei.^{[5][6]}

Predicted NMR Data for **6-Hydroxypyridazine-3-carboxaldehyde**

The following table presents predicted ^1H and ^{13}C NMR chemical shifts, based on data from substituted pyridazines.^{[5][6][7][8]}

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	9.9 - 10.2	s	-	Aldehyde (CHO)
^1H	7.8 - 8.1	d	~8-9	H adjacent to CHO
^1H	7.2 - 7.5	d	~8-9	H adjacent to C-OH
^{13}C	185 - 195	-	-	Aldehyde (CHO)
^{13}C	160 - 165	-	-	C-OH
^{13}C	145 - 150	-	-	C-CHO
^{13}C	130 - 135	-	-	CH adjacent to CHO
^{13}C	120 - 125	-	-	CH adjacent to C-OH

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **6-Hydroxypyridazine-3-carboxaldehyde** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- **Data Acquisition:** The sample is placed in the NMR spectrometer. Standard ^1H and ^{13}C spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon connectivities.[\[5\]](#)[\[6\]](#)
- **Data Analysis:** The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and elucidate the molecular structure.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[\[9\]](#) Analysis of the fragmentation pattern can also yield valuable structural

information.[\[9\]](#)

Predicted Mass Spectrometry Data for **6-Hydroxypyridazine-3-carboxaldehyde**

The molecular formula of **6-Hydroxypyridazine-3-carboxaldehyde** is $C_5H_4N_2O_2$ with a molecular weight of 124.10 g/mol .[\[10\]](#)[\[11\]](#)

m/z (mass-to-charge ratio)	Predicted Fragment	Significance
124	$[M]^+$ (Molecular Ion)	Confirms the molecular weight of the compound.
123	$[M-H]^+$	Loss of a hydrogen atom, likely from the aldehyde or hydroxyl group.
96	$[M-CO]^+$ or $[M-N_2]^+$	Loss of carbon monoxide from the aldehyde or dinitrogen from the ring. [9]
95	$[M-CHO]^+$	Loss of the formyl radical.
68	$[M-CO-N_2]^+$ or $[M-N_2-CO]^+$	Subsequent loss of N_2 or CO . [9]
52	$[C_4H_4]^+$	Characteristic fragment from the breakdown of the pyridazine ring. [9]

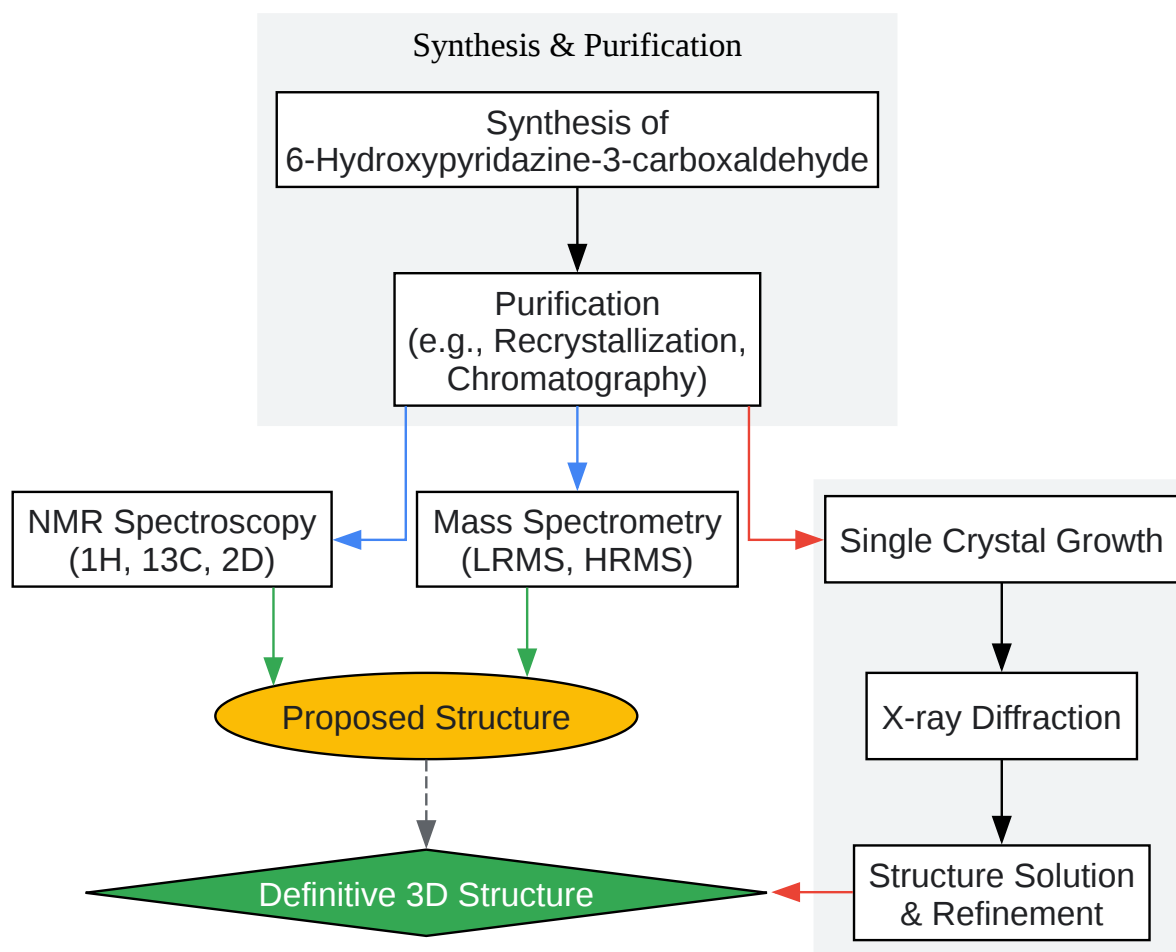
Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
- **Ionization:** The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Analysis:** The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel small molecule like **6-Hydroxypyridazine-3-carboxaldehyde**.



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Caption: Workflow for the structural validation of **6-Hydroxypyridazine-3-carboxaldehyde**.

Conclusion

The structural validation of **6-Hydroxypyridazine-3-carboxaldehyde** requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for determining molecular connectivity, molecular weight, and elemental composition, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive and high-resolution three-dimensional structure. The combined application of these techniques provides a comprehensive and unambiguous characterization, which is critical for advancing research and development in medicinal chemistry.

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